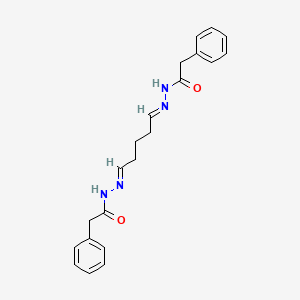![molecular formula C21H25NO3 B11555778 Hexyl phenyl[(phenylcarbonyl)amino]acetate CAS No. 5794-44-5](/img/structure/B11555778.png)
Hexyl phenyl[(phenylcarbonyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl phenyl[(phenylcarbonyl)amino]acetate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a hexyl group, a phenyl group, and an amino acetate group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl phenyl[(phenylcarbonyl)amino]acetate typically involves the esterification of phenylacetic acid with hexanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Hexyl phenyl[(phenylcarbonyl)amino]acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phenylacetic acid and hexanol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis is typically carried out using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Phenylacetic acid and hexanol.
Reduction: The corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Hexyl phenyl[(phenylcarbonyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of hexyl phenyl[(phenylcarbonyl)amino]acetate involves its interaction with various molecular targets. The ester bond can undergo hydrolysis, releasing phenylacetic acid and hexanol, which can further interact with biological pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its biological activity and potential therapeutic effects .
Comparison with Similar Compounds
Hexyl phenyl[(phenylcarbonyl)amino]acetate can be compared with other esters such as:
Ethyl acetate: A simpler ester with a shorter alkyl chain and different chemical properties.
Methyl benzoate: An ester with a benzene ring, similar to the phenyl group in this compound.
Isopropyl butyrate: Another ester with a branched alkyl chain, differing in its reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
5794-44-5 |
|---|---|
Molecular Formula |
C21H25NO3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
hexyl 2-benzamido-2-phenylacetate |
InChI |
InChI=1S/C21H25NO3/c1-2-3-4-11-16-25-21(24)19(17-12-7-5-8-13-17)22-20(23)18-14-9-6-10-15-18/h5-10,12-15,19H,2-4,11,16H2,1H3,(H,22,23) |
InChI Key |
NBJXJBCQHLOCCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Nitro-4-[(E)-[(2-phenylethyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B11555697.png)
![N-[2-(Benzylsulfanyl)-1-{N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide](/img/structure/B11555699.png)
![N-({N'-[(E)-(4-Chloro-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11555703.png)
![N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B11555710.png)


![2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol](/img/structure/B11555722.png)
![N'-[(E)-(4-Bromophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11555733.png)
![11H-Indeno[1,2-b]quinolin-11-one, semicarbazone](/img/structure/B11555734.png)
![2-Amino-6-[(3,4-dichlorobenzyl)sulfanyl]-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B11555738.png)
![2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11555753.png)
![N-[(E)-(5-bromofuran-2-yl)methylidene]-2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-amine](/img/structure/B11555757.png)
![2-(2-bromophenoxy)-N'-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11555762.png)
![3-[(3-Bromophenyl)amino]-3-(4-chlorophenyl)-1-phenylpropan-1-one](/img/structure/B11555766.png)
